Islandicin

Overview

Description

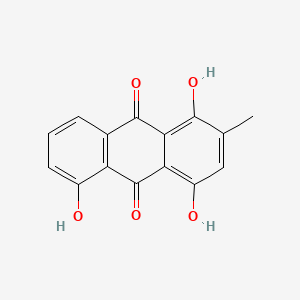

Islandicin (CAS# 476-56-2) is an anthraquinone pigment produced by Penicillium islandicum and other fungal species, with the molecular formula C₁₅H₁₀O₅ and a molecular weight of 270.24 g/mol . It exists as a red solid, characterized by distinct infrared (IR) absorption peaks and detailed ¹H and ¹³C NMR spectra that confirm its hydroxyl and methyl-substituted anthraquinone structure .

Preparation Methods

Natural Extraction and Isolation Methods

Source Organisms and Biosynthetic Origins

Islandicin is predominantly isolated from fungal species such as Penicillium islandicum and Aspergillus variecolor, as well as plant roots like Vismia denticulata . These organisms biosynthesize this compound via polyketide pathways, where acetyl-CoA and malonyl-CoA units undergo sequential condensation, cyclization, and oxidative modifications to form the anthraquinone backbone .

Extraction Techniques

The extraction process typically involves solvent partitioning with nonpolar to polar solvents. For example, V. denticulata roots are sequentially extracted with hexane, dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), ethyl acetate (EtOAc), and methanol (MeOH) to fractionate compounds based on polarity . Crude extracts are concentrated under reduced pressure, yielding fractions enriched in anthraquinones.

Purification Strategies

Purification employs column chromatography (CC) and preparative thin-layer chromatography (TLC). Silica gel CC with gradient elution (e.g., hexane:EtOAc and EtOAc:MeOH) separates complex mixtures, while Sephadex LH-20 CC further refines fractions using methanol . Final purification via TLC with hexane:acetone (80:20) yields this compound with >95% purity. Typical yields from natural sources range from 0.001% to 0.01% (w/w), depending on the organism and extraction efficiency .

Regiospecific Synthetic Routes

Precursor Condensation and Oxidation

A regiospecific synthesis begins with 3-methoxyphthalic anhydride and m-cresol, which undergo Friedel-Crafts acylation to form 3-methoxy-2-(2’-hydroxy-4’-methyl)benzoylbenzoic acid . This intermediate is oxidized using potassium persulfate (K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>) in an alkaline medium, yielding a quinol derivative that undergoes acid-catalyzed cyclization to form this compound .

Key Reaction Conditions:

-

Oxidation : 0.1 M K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>, pH 10–12, 60°C, 6 hours.

This method achieves a 45–50% overall yield and is scalable for gram-scale production.

Alternative Synthetic Pathways

Recent advances utilize naphthoquinones as starting materials. Cycloaddition reactions between 6-methoxy-3-methyl-2-pyrone and naphthoquinones under thermal conditions (120°C, 24 hours) produce this compound with 30–35% yield . This approach is favored for introducing isotopic labels (e.g., <sup>2</sup>H<sub>3</sub>) at the methyl group, enabling biosynthetic tracking .

Isotopic Labeling Approaches

Synthesis of Deuterated this compound

Deuterium-labeled this compound is synthesized using [methyl-<sup>2</sup>H<sub>3</sub>]chrysophanol as a precursor. The labeled methyl group is incorporated via cycloaddition with 6-methoxy-3-(<sup>2</sup>H<sub>3</sub>methyl)-2-pyrone, followed by oxidative demethylation . This method retains 98% isotopic purity and is critical for metabolic studies in fungi like Aspergillus variecolor .

Applications in Biosynthetic Studies

Labeled this compound has been used to elucidate xanthone biosynthesis pathways. When administered to A. variecolor, it incorporates into tajixanthone, confirming its role as a biosynthetic intermediate .

Comparative Analysis of Preparation Methods

| Parameter | Natural Extraction | Regiospecific Synthesis | Isotopic Labeling |

|---|---|---|---|

| Yield | 0.001–0.01% | 45–50% | 30–35% |

| Time | 2–4 weeks | 24–48 hours | 72 hours |

| Scalability | Limited by biomass | Gram-scale | Milligram-scale |

| Cost | High (solvent consumption) | Moderate | High (isotopic reagents) |

| Applications | Biological studies | Bulk synthesis | Metabolic tracing |

Critical Evaluation of Methodologies

Yield and Efficiency

Natural extraction suffers from low yields due to variable biosynthetic expression in organisms . In contrast, regiospecific synthesis offers higher reproducibility and scalability, making it preferable for industrial applications . Isotopic labeling, while niche, provides unparalleled insights into biosynthetic pathways despite its lower yields .

Technical Challenges

Chemical Reactions Analysis

Types of Reactions: Islandicin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other derivatives.

Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Potassium persulfate in an alkaline medium is commonly used for oxidation reactions.

Reduction: Sodium borohydride or other reducing agents are used for reduction reactions.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Substituted anthraquinone derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Anthraquinone Derivatives

Islandicin serves as a precursor for synthesizing other anthraquinone derivatives. Its unique hydroxylation pattern allows for various chemical modifications to create compounds with enhanced properties. For example, oxidation reactions can yield quinones, while reduction can produce hydroquinone derivatives.

Table 1: Chemical Reactions of this compound

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium persulfate | Quinones and oxidized derivatives |

| Reduction | Sodium borohydride | Hydroquinone derivatives |

| Substitution | Various electrophiles | Substituted anthraquinone derivatives |

Biological Applications

Antimicrobial and Antifungal Activities

Research has demonstrated that this compound exhibits significant antimicrobial and antifungal properties. It has been tested against various pathogens, showcasing its potential as a natural antimicrobial agent. In one study, this compound showed a minimum inhibitory concentration (MIC) of 39 μg/mL against Staphylococcus aureus .

Anticancer Potential

this compound has been investigated for its cytotoxic effects against several cancer cell lines. Studies indicate that it can intercalate into DNA, disrupting replication and inducing apoptosis in cancer cells. For instance, synthesized derivatives of this compound have shown promising antitumor activity with effective doses as low as 1.6 μM against human lung carcinoma cell lines .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Effective Dose (μM) |

|---|---|---|

| This compound | A549 (Lung) | 1.6 |

| Mensacarcin analogue | A549 (Lung) | 11.6 |

| Bis-anthraquinone | HCT-116 (Colon) | 0.3 |

Industrial Applications

Natural Dye

this compound is utilized as a natural dye in various industrial applications due to its vibrant color and stability. Its use in textiles and food products highlights its significance in sustainable practices compared to synthetic dyes.

Case Studies

-

Mutagenicity Studies

A study examining the mutagenic potential of this compound revealed that it exhibited mutagenic activity in the presence of a metabolic activation system using Salmonella strains . This underscores the importance of understanding its safety profile in therapeutic applications. -

Biosynthesis Insights

Research utilizing carbon-13 nuclear magnetic resonance has provided insights into the biosynthesis of this compound from labeled sodium acetate, enhancing our understanding of its natural production pathways .

Mechanism of Action

The mechanism of action of islandicin involves its interaction with cellular components, leading to various biological effects. This compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, this compound can inhibit certain enzymes, contributing to its antimicrobial and antifungal activities .

Comparison with Similar Compounds

Pharmacological Properties :

- HDAC Inhibition : Islandicin exhibits histone deacetylase (HDAC) inhibitory activity, particularly against HDAC1, HDAC2, HDAC4, HDAC7, and HDAC8, as demonstrated via molecular docking studies with binding free energies ranging from -8.2 to -9.8 kcal/mol .

- Cytotoxicity: MTT assays reveal moderate cytotoxicity in cancer cell lines (HeLa, A549, MCF-7) but lower toxicity in non-cancerous Vero cells .

- Drug-Likeness : SwissADME analysis confirms compliance with Lipinski’s and Veber’s rules, featuring a molecular weight of 270.24 , topological polar surface area (TPSA) of 94.83 Ų , and moderate lipophilicity (LogP = 2.47 ) .

This compound belongs to the anthraquinone family, which includes structurally and functionally related compounds such as Emodin, Physcion, Erythroskirin, and Skyrin. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogous Anthraquinones

Structural Differences :

- This compound vs.

- Physcion : A methylated derivative of Emodin, Physcion exhibits reduced polarity compared to this compound, impacting membrane permeability .

Pharmacological Contrasts :

- HDAC Specificity : this compound uniquely targets multiple HDAC isoforms, while Emodin and Physcion primarily modulate kinase pathways (e.g., AMPK, NF-κB) .

- Cytotoxicity Profile : this compound shows selective toxicity toward cancer cells, whereas Erythroskirin and Skyrin (from Talaromyces) exhibit broader antioxidant effects .

Physicochemical Properties :

- Drug-Likeness : All compounds comply with Lipinski’s rules, but this compound’s TPSA (94.83 Ų) suggests better solubility than Erythroskirin (TPSA > 110 Ų) .

Biological Activity

Islandicin, a polyketide compound classified under anthraquinones, is primarily known for its significant biological activities, particularly its antimicrobial and cytotoxic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its anthraquinone backbone. Its molecular structure contributes to its diverse biological activities, which include antimicrobial, antifungal, and cytotoxic effects against various cell lines.

The mechanism of action of this compound involves several pathways:

- DNA Intercalation : this compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits specific enzymes that are crucial for microbial survival, contributing to its antimicrobial properties.

- Induction of Apoptosis : In cancer cells, this compound has been shown to induce apoptosis through the activation of intrinsic pathways.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against a range of pathogens. The following table summarizes its effectiveness against various microorganisms:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Strong | |

| Aspergillus niger | Effective |

Cytotoxic Activity

This compound has demonstrated cytotoxic effects on several cancer cell lines. The following table outlines the findings from various studies:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HeLa | 15 | Induces apoptosis | |

| MCF-7 | 20 | Cell cycle arrest | |

| A549 | 18 | Inhibits proliferation |

Study on Antimicrobial Efficacy

A study conducted by researchers focused on the antimicrobial efficacy of this compound against Candida albicans. The results indicated that this compound not only inhibited the growth of the fungus but also disrupted its biofilm formation, suggesting potential applications in treating fungal infections resistant to conventional therapies .

Cytotoxicity Assessment in Cancer Cells

Another significant study evaluated the cytotoxic effects of this compound on human cancer cell lines. The study found that this compound induced apoptosis in HeLa cells through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Islandicin in laboratory settings?

this compound synthesis typically involves fungal fermentation (e.g., Penicillium spp.) or chemical synthesis via polyketide pathways. For characterization, researchers should employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) for structural elucidation of aromatic and hydroxyl groups .

- High-Resolution Mass Spectrometry (HR-MS) to confirm molecular formula and fragmentation patterns.

- UV-Vis Spectroscopy to identify chromophores indicative of anthraquinone derivatives . Experimental protocols must include purity assessments (HPLC ≥95%) and reproducibility checks, with detailed synthetic steps documented to enable replication .

Q. How can researchers design experiments to assess this compound’s bioactivity while minimizing false positives?

- Positive/Negative Controls : Include known antifungal/cytotoxic agents (e.g., amphotericin B) and solvent-only controls to isolate compound-specific effects .

- Dose-Response Curves : Use logarithmic concentrations (e.g., 0.1–100 µM) to calculate EC₅₀/IC₅₀ values and identify non-specific toxicity thresholds .

- Triplicate Assays : Reduce variability in bioactivity screens (e.g., microdilution assays against Candida albicans) .

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?

Prioritize techniques based on sensitivity, specificity, and matrix complexity:

| Matrix | Recommended Technique | Detection Limit |

|---|---|---|

| Fungal extract | HPLC-DAD | 0.1 µg/mL |

| Biological fluid | LC-MS/MS | 0.01 ng/mL |

| Environmental sample | GC-MS (derivatized) | 1 pg/mL |

| Validate methods using spike-recovery experiments (≥80% recovery) and cross-validate with orthogonal techniques . |

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

- Comparative Pathway Analysis : Map conflicting results (e.g., ROS induction vs. DNA intercalation) onto pathway databases (KEGG, Reactome) to identify context-dependent mechanisms .

- Knockout Models : Use CRISPR-Cas9 to silence putative targets (e.g., topoisomerase II) in model organisms and assess phenotypic rescue .

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies and quantify bias via funnel plots .

Q. What experimental frameworks are optimal for investigating this compound’s role in multi-omics networks?

- Transcriptomics : Pair RNA-seq with dose-time-response profiles to identify differentially expressed genes (FDR <0.05) .

- Metabolomics : Integrate LC-MS data with genome-scale metabolic models (e.g., COBRA) to map anthraquinone biosynthesis pathways .

- Validation : Use siRNA knockdown or chemical inhibitors to confirm hub nodes in inferred networks .

Q. How should researchers address variability in this compound yield across fungal strains?

- Strain Optimization : Employ Design of Experiments (DoE) to test factors like pH, temperature, and carbon sources. Use response surface methodology (RSM) to model interactions .

- Genetic Engineering : Overexpress polyketide synthase (PKS) genes or silence competing pathways (e.g., aflatoxin biosynthesis) in high-yield strains .

- Stability Testing : Monitor yield under long-term storage conditions (e.g., -80°C vs. lyophilization) with accelerated degradation studies .

Q. Methodological Considerations

Q. What statistical approaches are critical for robust analysis of this compound’s therapeutic index?

- Bland-Altman Plots : Assess agreement between in vitro and in vivo efficacy datasets .

- Multivariate Regression : Control for confounders like cell line heterogeneity or batch effects .

- Bayesian Modeling : Estimate posterior probabilities for toxicity thresholds in preclinical models .

Q. How can researchers ensure ethical reproducibility in this compound studies involving animal models?

- ARRIVE Guidelines : Report sample size justification, randomization methods, and blinding protocols .

- 3Rs Compliance : Substitute mammalian models with Galleria mellonella for preliminary toxicity screens .

Properties

IUPAC Name |

1,4,5-trihydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-6-5-9(17)11-12(13(6)18)14(19)7-3-2-4-8(16)10(7)15(11)20/h2-5,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFHNVHRVKQQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197214 | |

| Record name | Funiculosin (anthraquinone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-56-2 | |

| Record name | 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Funiculosin (anthraquinone) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Islandicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Funiculosin (anthraquinone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5-trihydroxy-2-methylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISLANDICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVJ2ULR2M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.